molecular formula C7H2Br2FN B1410336 2,3-Dibromo-6-fluorobenzonitrile CAS No. 1805122-97-7

2,3-Dibromo-6-fluorobenzonitrile

Cat. No. B1410336
CAS RN: 1805122-97-7
M. Wt: 278.9 g/mol
InChI Key: TVCNHHCDDRLISA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-6-fluorobenzonitrile has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Synthesis Methods and Chemical Properties

Research has developed various synthesis methods and explored the chemical properties of related compounds to 2,3-Dibromo-6-fluorobenzonitrile. For instance, a study by Szumigala et al. (2004) presented a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation reactions in producing aryl bromides and chlorides from aryl boronic acids with high yields. This method underlines the potential for similar processes in the synthesis of 2,3-Dibromo-6-fluorobenzonitrile and its analogs (Szumigala et al., 2004). Furthermore, Ribeiro da Silva et al. (2012) focused on the energetic and structural study of mono-fluorobenzonitriles, providing insights into the thermodynamic properties and electronic effects of fluorination on benzonitrile derivatives, which are relevant for understanding the behavior of 2,3-Dibromo-6-fluorobenzonitrile (Ribeiro da Silva et al., 2012).

Electronic and Structural Analysis

The investigation of electronic and structural properties of fluorinated benzonitriles has been a subject of interest. Onda et al. (2002) explored the microwave spectrum of 2,3-difluorobenzonitrile, revealing details about the rotational and nitrogen quadrupole coupling constants, which are essential for understanding the molecular geometry and electronic distribution in similar compounds, including 2,3-Dibromo-6-fluorobenzonitrile (Onda et al., 2002). Additionally, Kamaee et al. (2015) conducted an investigation on the structural trends in mono-, di-, and pentafluorobenzonitriles using Fourier Transform Microwave (FTMW) spectroscopy, providing a comparative analysis of geometry changes due to fluorination, which can inform the structural understanding of 2,3-Dibromo-6-fluorobenzonitrile (Kamaee et al., 2015).

Environmental and Green Chemistry Applications

Research has also explored the environmental impact and green chemistry applications of fluorinated benzonitriles. A study by Knight et al. (2003) investigated the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions, offering insights into the degradation pathways of halogenated aromatic nitriles, which could have implications for the environmental fate of 2,3-Dibromo-6-fluorobenzonitrile (Knight et al., 2003). Moreover, the application of fluorous oxime in synthesizing benzisoxazoles and benzoxazines by Ang et al. (2013) showcases a microwave-assisted, fluorous synthetic route that emphasizes the importance of developing environmentally benign methods in the synthesis and application of fluorinated benzonitriles (Ang et al., 2013).

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorobenzonitrile is not clear as it is primarily used for research purposes.

Safety and Hazards

While specific safety data for 2,3-Dibromo-6-fluorobenzonitrile is not available, general precautions should be taken while handling it. These include avoiding breathing dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2,3-dibromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCNHHCDDRLISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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